2-Bromo-5-fluoro-3H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-fluoro-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to purines, which are essential components of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-3H-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. This intermediate is then subjected to halogenation reactions under phase transfer catalysis conditions to introduce the fluorine atom . The reaction conditions often involve the use of dimethylformamide (DMF) as a solvent, potassium carbonate (K2CO3) as a base, and tetrabutylammonium bromide (t-BAB) as a phase transfer catalyst .
Industrial Production Methods
Industrial production methods for this compound are not widely documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The imidazo[4,5-b]pyridine core can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Reagents like bromine (Br2) or iodine (I2) in the presence of a Lewis acid catalyst.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[4,5-b]pyridine derivatives, while oxidation can produce imidazo[4,5-b]pyridine N-oxides.
Scientific Research Applications
2-Bromo-5-fluoro-3H-imidazo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to purines and its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: The compound is used in studies to understand its antimicrobial, antiviral, and anticancer properties.
Chemical Biology: It serves as a building block for the synthesis of more complex molecules that can be used to probe biological pathways and mechanisms.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-3H-imidazo[4,5-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting their activity and thereby influencing various biological pathways . For example, it may inhibit kinases involved in cell signaling, leading to altered cellular responses .
Comparison with Similar Compounds
2-Bromo-5-fluoro-3H-imidazo[4,5-b]pyridine can be compared with other imidazo[4,5-b]pyridine derivatives, such as:
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Similar structure but lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
2-Chloro-5-fluoro-3H-imidazo[4,5-b]pyridine: Similar structure but with a chlorine atom instead of bromine, which can influence its reactivity and interactions with biological targets.
2,6-Disubstituted Imidazo[4,5-b]pyridines: These compounds have different substituents at the 2 and 6 positions, leading to variations in their biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C6H3BrFN3 |
---|---|
Molecular Weight |
216.01 g/mol |
IUPAC Name |
2-bromo-5-fluoro-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C6H3BrFN3/c7-6-9-3-1-2-4(8)10-5(3)11-6/h1-2H,(H,9,10,11) |
InChI Key |
NIBGPEZYGRFRRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1NC(=N2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.